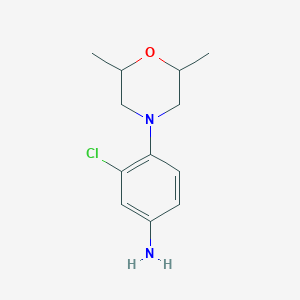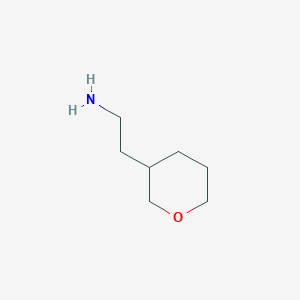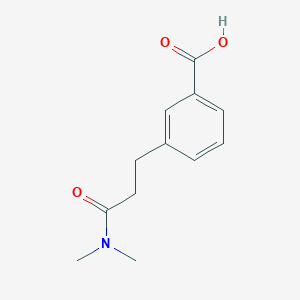
8-Chloroquinazoline-2,4(1H,3H)-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of 8-Chloroquinazoline-2,4(1H,3H)-dione involves several steps. For instance, 2-Amino-3-chlorobenzoic acid and urea were heated together at 140 C. for 2 hours and at 180 C. for 24 h. Then the reaction mixture was cooled and triturated with hot water followed by ethyl acetate. The solid was filtered and dried to give the product .Aplicaciones Científicas De Investigación
Anticancer Agent Development
8-Chloroquinazoline-2,4(1H,3H)-dione: derivatives have been studied for their potential as anticancer agents. The compound’s ability to interfere with cellular signaling pathways makes it a candidate for targeted cancer therapies. Research has shown that certain quinazoline derivatives can inhibit tyrosine kinase enzymes, which are often overactive in cancer cells .
Antimicrobial Activity
Quinazoline derivatives exhibit a broad spectrum of antimicrobial activities. They have been investigated for their efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. This makes them valuable in the development of new antibacterial drugs .
Neuroprotective Effects
Studies suggest that quinazoline derivatives may have neuroprotective properties. They could potentially be used in treating neurodegenerative diseases by protecting neuronal cells from damage or death .
Anti-inflammatory Applications
The anti-inflammatory properties of quinazoline derivatives make them suitable for research into treatments for chronic inflammatory diseases. They can modulate the body’s inflammatory response, providing relief from symptoms and slowing disease progression .
Cardiovascular Research
Some quinazoline derivatives have shown promise in cardiovascular research, particularly in the treatment of hypertension. They can act as vasodilators, helping to lower blood pressure and reduce the risk of heart disease .
Antiviral Research
The structural complexity of quinazoline derivatives allows them to be tailored for antiviral applications. They have been explored for their potential to inhibit viral replication, which is crucial in the fight against viral infections .
Propiedades
IUPAC Name |
8-chloro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXWCWNEEZHWFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598996 | |
| Record name | 8-Chloroquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62484-22-4 | |
| Record name | 8-Chloroquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357420.png)









